Enantiomer-Specific Monoamine Uptake Selectivity vs. Racemate and (-)-Isomer
The (S)-(+)-isomer of indeloxazine displays a fundamentally different NE/5-HT uptake inhibition ratio compared to the (-)-isomer and the racemic mixture. In synaptosomal uptake assays, the (+)-isomer inhibited [14C]5-HT uptake with potency equipotent to both indeloxazine (racemate) and the (-)-isomer. However, for [14C]norepinephrine uptake, indeloxazine and the (-)-isomer were approximately 25–30 times more potent than the (+)-isomer [1]. This means the (+)-isomer possesses a substantially 5-HT-favoring uptake inhibition profile relative to the racemate, whereas the (-)-isomer is a more balanced dual inhibitor. For researchers requiring a serotonergic-biased tool compound within the indeloxazine chemotype, the (S)-isomer provides a selectivity profile unavailable from racemic indeloxazine.
| Evidence Dimension | Relative potency for norepinephrine uptake inhibition vs. serotonin uptake inhibition |
|---|---|
| Target Compound Data | (S)-(+)-isomer: equipotent to racemate and (-)-isomer at 5-HT uptake; ~25–30× less potent at NE uptake than racemate and (-)-isomer |
| Comparator Or Baseline | Racemic indeloxazine and (-)-isomer: balanced dual 5-HT/NE uptake inhibition |
| Quantified Difference | Approximately 25–30-fold difference in NE uptake inhibitory potency between (+)-isomer and (-)-isomer/racemate |
| Conditions | [14C]5-HT and [14C]norepinephrine synaptosomal uptake assays in rat cerebral cortical synaptosomes |
Why This Matters
This stereospecific selectivity ratio is a critical quality attribute for researchers investigating serotonergic mechanisms in isolation from noradrenergic contributions, enabling experimental designs that racemic indeloxazine cannot support.
- [1] Shimizu-Sasamata M, Yamamoto M, Harada M. Cerebral activating properties of indeloxazine HCl and its optical isomers. Pharmacol Biochem Behav. 1993 Jun;45(2):335-41. doi: 10.1016/0091-3057(93)90248-r. PMID: 8327539. View Source
